N-(6-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-tert-butylbenzamide
Description
N-(6-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-tert-butylbenzamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a benzyl group, and a tert-butylbenzamide moiety
Properties
Molecular Formula |
C24H25N5O2 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-(6-benzyl-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-tert-butylbenzamide |
InChI |
InChI=1S/C24H25N5O2/c1-15-19(14-16-8-6-5-7-9-16)21(31)29-23(25-15)27-22(28-29)26-20(30)17-10-12-18(13-11-17)24(2,3)4/h5-13H,14H2,1-4H3,(H2,25,26,27,28,30) |
InChI Key |
JYWDXCHJRFMNNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=C(N2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(6-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-tert-butylbenzamide involves multiple steps. One common synthetic route includes the condensation of 6-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions in an organic solvent like dichloromethane . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of automated synthesis equipment and purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
N-(6-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-tert-butylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazolopyrimidine derivatives.
Scientific Research Applications
N-(6-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-tert-butylbenzamide has several scientific research applications:
Medicinal Chemistry: It has been investigated as a potential inhibitor of cyclin-dependent kinases (CDKs), which are important targets in cancer therapy.
Biological Studies: The compound has shown cytotoxic activity against various cancer cell lines, making it a candidate for further studies in oncology.
Mechanism of Action
The mechanism of action of N-(6-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-tert-butylbenzamide involves inhibition of CDKs, which play a crucial role in cell cycle regulation. By binding to the active site of CDKs, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism highlights its potential as an anti-cancer agent.
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidine derivatives such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK inhibitory activity and potential anti-cancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with significant cytotoxic activity against cancer cell lines.
5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine: Exhibits antiviral activity and is under investigation for its therapeutic potential.
N-(6-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-tert-butylbenzamide stands out due to its unique combination of structural features and its potent activity against CDKs, making it a promising candidate for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
